2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one
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Description
2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as inhibitors of thevanin-1 enzyme , which plays a crucial role in metabolism and inflammation . They have also been used as FGFR4 inhibitors for the treatment of hepatocellular carcinoma .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme or receptor .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if it acts as an inhibitor of the vanin-1 enzyme, it could impact metabolic and inflammatory pathways . If it acts as an FGFR4 inhibitor, it could affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits the vanin-1 enzyme, it could potentially reduce inflammation . If it inhibits FGFR4, it could potentially slow the growth of hepatocellular carcinoma cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-13-11-15(22-14-4-2-1-3-12(13)14)16(20)18-7-5-17(6-8-18)21-9-10-23-17/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGORDFJJOOGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.